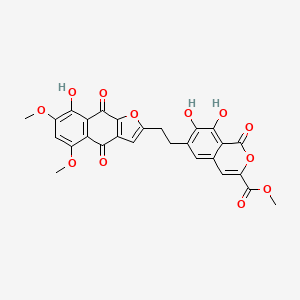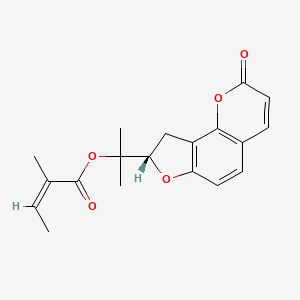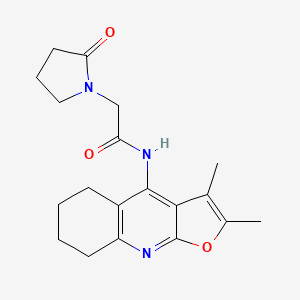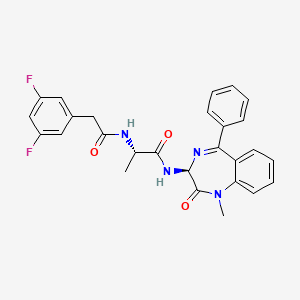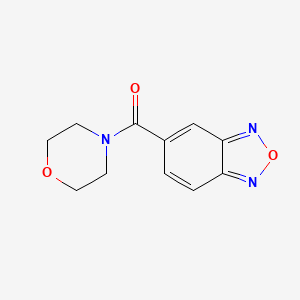
2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone
Descripción general
Descripción
CX-717 es un compuesto ampakina creado por Christopher Marrs y Gary Rogers en 1996 en Cortex Pharmaceuticals . Afecta al neurotransmisor glutamato, y los ensayos muestran que el fármaco mejora el funcionamiento cognitivo y la memoria . CX-717 se ha investigado para el tratamiento del trastorno por déficit de atención e hiperactividad y la enfermedad de Alzheimer .
Métodos De Preparación
La síntesis de CX-717 implica la reacción de 5-(morfolina-4-carbonil)-2,1,3-benzoxadiazol con reactivos apropiados en condiciones controladas . Los métodos de producción industrial suelen implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
CX-717 se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Química: Se utiliza como herramienta de investigación para estudiar la modulación de los receptores AMPA.
Biología: Se ha investigado por sus efectos sobre la plasticidad sináptica y la mejora de la memoria.
Industria: Posibles aplicaciones en el desarrollo de potenciadores cognitivos y agentes neuroprotectores.
Mecanismo De Acción
CX-717 funciona uniéndose alostéricamente a los receptores de glutamato de tipo AMPA en el cerebro . Esto aumenta la actividad del glutamato, un neurotransmisor, y facilita la codificación de la memoria y el aprendizaje . CX-717 también puede afectar la regulación al alza del factor neurotrófico derivado del cerebro y el factor de crecimiento nervioso, que se sabe que estimulan la formación de nuevos circuitos en el cerebro asociados con la formación de la memoria y la cognición .
Comparación Con Compuestos Similares
CX-717 es único entre los compuestos ampakina debido a su mayor potencia y mayor vida media en comparación con otros compuestos similares como CX-516 . Otros compuestos similares incluyen:
Propiedades
| CX-717 is an ampakine compound. It is a positive allosteric modulator of AMPA receptors. Its action is theorized to be due to the facilitation of transmission at cortical synapses that use glutamate as a neurotransmitter. This in turn may promote plasticity at the synapse, which could translate into better cognitive performance. CX-717 works by allosterically binding to particular receptors in the brain, called AMPA-type glutamate receptors. This boosts the activity of glutamate, a neurotransmitter, and makes it easier to encode memory and to learn. In addition, CX717 could potentially strongly impact the up-regulation of BDNF (brain-derived neurotrophic factor) or NGF (nerve growth factor), two growth factors known to stimulate the formation of new circuitry in the brain associated with forming memory and cognition. | |
Número CAS |
867276-98-0 |
Fórmula molecular |
C11H11N3O3 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone |
InChI |
InChI=1S/C11H11N3O3/c15-11(14-3-5-16-6-4-14)8-1-2-9-10(7-8)13-17-12-9/h1-2,7H,3-6H2 |
Clave InChI |
KFRQROSRKSVROW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC3=NON=C3C=C2 |
SMILES canónico |
C1COCCN1C(=O)C2=CC3=NON=C3C=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ampakine CX-717; Ampakine CX 717; Ampakine CX717; CX-717; CX 717; CX717 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


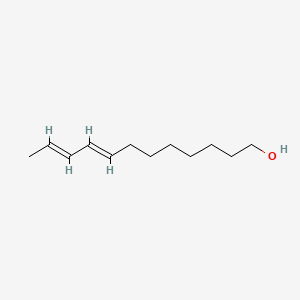
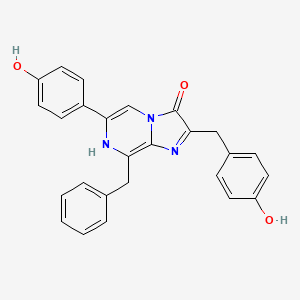
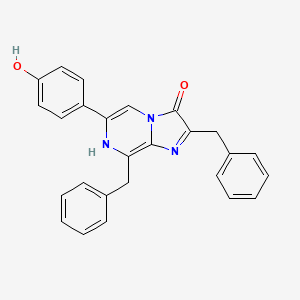
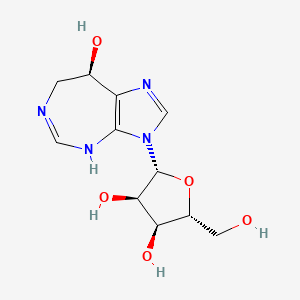
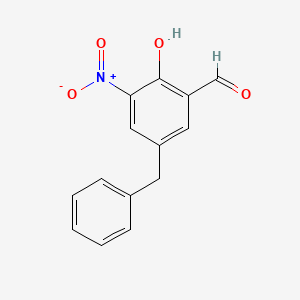
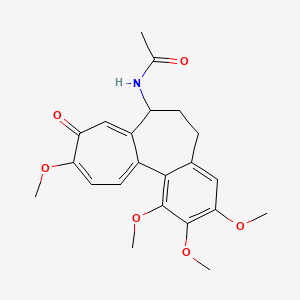
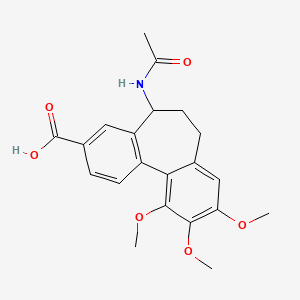
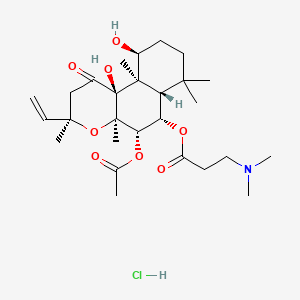

![3-Chloro-5-[(2e)-3,7-Dimethylocta-2,6-Dien-1-Yl]-4,6-Dihydroxy-2-Methylbenzaldehyde](/img/structure/B1669299.png)
